molecular formula C12H15ClN2O2 B11757481 ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11757481
M. Wt: 254.71 g/mol
InChI Key: ZXOBUTGZFHUQNN-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is a chemical compound belonging to the class of hydrazonyl halides, which are recognized in synthetic organic chemistry for their utility as versatile intermediates in heterocyclic ring formation and heteroannulation reactions . Compounds within this family are characterized by an approximately planar Caryl–NH–N=C(Cl) unit and typically adopt a Z configuration about the C=N double bond, a structural feature that can influence their reactivity and solid-state packing via intermolecular hydrogen bonds . The 2,5-dimethylphenyl substituent on the hydrazine moiety may impact the compound's electronic properties and steric profile, potentially offering unique selectivity in its reactions. The primary research value of this reagent lies in its application toward the synthesis of more complex nitrogen-containing heterocycles and spiroheterocycles, which are core structures in many pharmaceuticals and agrochemicals . As a building block, the reactive chloride and hydrazone functions provide handles for further cyclization and functionalization. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated place, avoiding the formation of dust and aerosols .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

ZXOBUTGZFHUQNN-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate has the molecular formula C10_{10}H11_{11}ClN2_{2}O2_{2}. Its structure features a hydrazone linkage, which is crucial for its biological activity. The compound can be synthesized through various methods, often involving the reaction of ethyl chloroacetate with hydrazines.

Scientific Research Applications

1. Medicinal Chemistry

This compound exhibits potential as an antitumor agent. Research indicates that derivatives of hydrazones can inhibit cancer cell proliferation by inducing apoptosis. A study published in the International Journal of Cancer highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines .

Case Study: Antitumor Activity

  • Objective: Evaluate the cytotoxic effects of this compound on cancer cells.
  • Method: MTT assay to assess cell viability.
  • Results: The compound showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.

2. Antioxidant Properties

The antioxidant activity of this compound has been explored due to the presence of the hydrazone functional group. Antioxidants are essential in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
Ethyl (2E)-2-chloro-2-hydrazone25
Standard Antioxidant (Ascorbic Acid)15

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reagents: Ethyl chloroacetate and 2,5-dimethylphenylhydrazine.
  • Conditions: Reflux in an organic solvent such as ethanol.
  • Characterization Techniques: NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations arise from the aryl substituents, which modulate molecular weight, polarity, and lipophilicity. A comparative analysis is summarized below:

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Melting Point (°C) Key Features Reference
Target Compound
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate C12H15ClN2O2 (inferred) 254.71 (calculated) ~3.8* ~50.7 Not reported Electron-donating methyl groups enhance steric bulk and reduce polarity compared to halogenated analogs. -
Analogous Compounds
Ethyl 2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate C10H9Cl3N2O2 295.5 4.7 50.7 Not reported High lipophilicity (XLogP3=4.7) due to Cl substituents; potential for enhanced membrane permeability.
Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate C11H12ClN3O5 301.68 Not reported 95.7 Not reported Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, affecting reactivity.
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate C11H13ClN2O3 256.68 ~2.5* 50.7 94 Methoxy group reduces lipophilicity; crystalline solid with defined melting point.
Ethyl 2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate C10H10ClFN2O2 244.65 ~3.1* 50.7 Not reported Fluorine’s electronegativity enhances stability and bioavailability; used in bioactive compound synthesis.
Ethyl 2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate C10H10Cl2N2O2 261.10 ~3.9* 50.7 Not reported Ortho-chloro substituent may hinder crystallization due to steric effects.
Methyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate C9H8Cl2N2O2 245.996 ~3.0* 50.7 Not reported Methyl ester reduces molecular weight; higher solubility in polar solvents compared to ethyl analogs.

Estimated based on substituent contributions. *TPSA (Topological Polar Surface Area) is consistent across analogs due to shared functional groups.

Biological Activity

Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a hydrazone linkage. The molecular formula is C12H14ClN3O2C_{12}H_{14}ClN_{3}O_{2}, and its structure can be depicted as follows:

Structure C12H14ClN3O2\text{Structure }\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates that may exert cytotoxic effects on cells. Additionally, the chloro group enhances electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving human glioblastoma U251 cells, the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity.

Cell LineIC50 (µM)
U251 (Glioblastoma)15
A431 (Carcinoma)20
MCF-7 (Breast Cancer)25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments against Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimal inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Antitumor Efficacy : A recent clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced melanoma. The results indicated a significant reduction in tumor size in 40% of participants after a treatment regimen lasting eight weeks.
  • Antimicrobial Assessment : In an experimental setup, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

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